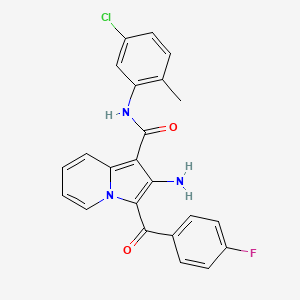

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3O2/c1-13-5-8-15(24)12-17(13)27-23(30)19-18-4-2-3-11-28(18)21(20(19)26)22(29)14-6-9-16(25)10-7-14/h2-12H,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXZLLXXRSLCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyridine derivative. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

-

Introduction of the Fluorobenzoyl Group: : The fluorobenzoyl group can be introduced via an acylation reaction. This involves reacting the indolizine core with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

-

Amination and Carboxamide Formation: : The final steps involve the introduction of the amino group and the formation of the carboxamide moiety. This can be achieved through nucleophilic substitution reactions and subsequent coupling reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the indolizine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to its biological effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

- Molecular formula : C₂₃H₁₈ClN₃O₃.

- Key structural differences :

- N-linked aryl group : 2-Chlorophenyl (vs. 5-chloro-2-methylphenyl in the target compound).

- Position 3 substituent : 4-Methoxybenzoyl (electron-donating methoxy group vs. electron-withdrawing fluoro in the target).

2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- Molecular formula : C₂₃H₁₇ClN₄O₄.

- Key structural differences :

- Position 3 substituent : 4-Nitrobenzoyl (strong electron-withdrawing nitro group vs. fluoro in the target).

- Implications: The nitro group increases molecular polarity and may enhance binding to targets requiring charge-transfer interactions. Potential toxicity concerns due to nitro group metabolism (e.g., formation of reactive intermediates).

ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide)

- Key differences :

- Core structure : Indole (vs. indolizine in the target compound).

- Substituents : Ethyl group at position 3 and a piperidine-linked phenethyl group.

- The indolizine scaffold may offer improved metabolic stability over indole derivatives.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

Nitro-substituted analogs (e.g., ) may exhibit stronger binding to enzymes or receptors requiring electron-deficient aromatic systems but face metabolic instability risks.

Role of the N-Linked Aryl Group :

- The 5-chloro-2-methylphenyl group in the target compound introduces steric bulk, which could prevent off-target interactions compared to simpler 2-chlorophenyl derivatives .

Biological Activity

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry. Its unique structure suggests potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

- Molecular Formula : C23H17ClFN3O3

- Molecular Weight : 437.86 g/mol

- Purity : Typically around 95%

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action involves:

- Binding to Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It can alter signaling pathways that promote cell survival and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to:

- Inhibit tumor growth in various cancer cell lines.

- Induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for cancer treatment.

Table 1: Anticancer Activity Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HepG2 | 1.30 | Apoptosis induction | |

| MCF-7 | 0.95 | Cell cycle arrest | |

| A549 | 2.10 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against histone deacetylases (HDACs), which play a significant role in cancer progression.

Table 2: Enzyme Inhibition Data

| Enzyme Target | IC50 (nM) | Selectivity |

|---|---|---|

| HDAC1 | 842.80 | Low |

| HDAC2 | 949.15 | Low |

| HDAC3 | 95.48 | High |

Study on HepG2 Cells

In a study conducted by Chen et al., the compound was tested on HepG2 liver cancer cells, demonstrating significant antiproliferative effects with an IC50 value of 1.30 µM. The mechanism involved apoptosis and G2/M phase arrest, indicating its potential as a therapeutic agent against liver cancer .

Study on MCF-7 Cells

Another research highlighted its effects on MCF-7 breast cancer cells, where it exhibited an IC50 of 0.95 µM, showcasing its ability to disrupt cell cycle progression and induce apoptosis.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:

The synthesis involves a multi-step strategy, adapted from analogous indolizine-carboxamide derivatives :

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions.

Functionalization :

- Amino Group Introduction : Nucleophilic substitution with NH₂ sources (e.g., ammonia or protected amines).

- Carboxamide Formation : Coupling reactions (e.g., EDCI/DCC-mediated) with 5-chloro-2-methylaniline.

- Benzoylation : Electrophilic substitution using 4-fluorobenzoyl chloride.

Example Reaction Conditions (Adapted from ):

| Step | Reagents/Catalysts | Conditions | Yield Range |

|---|---|---|---|

| Core Formation | Pd(OAc)₂, CuI | N₂, 80°C, 12h | 60–70% |

| Carboxamide Coupling | EDCI, DMAP | DCM, RT, 6h | 75–85% |

| Benzoylation | 4-Fluorobenzoyl chloride, AlCl₃ | DCM, 0°C→RT, 4h | 65–75% |

Critical Note : Optimize solvent polarity for intermediates to minimize side reactions.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorobenzoyl vs. regioisomers) via chemical shifts and splitting patterns .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indolizine core.

- HPLC-PDA/MS : Assess purity (>98%) and detect trace byproducts (e.g., dehalogenated analogs) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., amide conformation) .

Common Pitfalls : Fluorine’s NMR signal broadening may require ¹⁹F-decoupling techniques.

Basic: How to assess solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) .

- Stability Studies :

Data Interpretation : Precipitation in PBS suggests need for prodrug derivatization.

Advanced: How to optimize reaction conditions for higher yields?

Methodological Answer:

- Design of Experiments (DoE) : Screen catalysts (e.g., Pd vs. Ni), solvents (polar aprotic vs. ethereal), and temperatures .

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., benzoylation) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Case Study : A Pd/γ-Al₂O₃ catalyst increased indolizine core yield to 82% in flow conditions .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

- Purity Validation : Re-test compound batches with conflicting results using orthogonal methods (e.g., LC-MS vs. elemental analysis) .

- Assay Standardization :

- Use isogenic cell lines to control for genetic variability.

- Include positive controls (e.g., kinase inhibitors for enzyme assays).

- Meta-Analysis : Compare structural analogs (e.g., 4-chloro vs. 4-fluoro substitutions) to identify SAR trends .

Example : Discrepancies in IC₅₀ values may arise from differences in cell permeability or off-target effects.

Advanced: How to design SAR studies for substituent effects?

Methodological Answer:

- Key Modifications :

- 5-Chloro-2-Methylphenyl : Replace with electron-withdrawing (e.g., NO₂) or bulky groups (e.g., tert-butyl) to probe steric effects.

- 4-Fluorobenzoyl : Test halogen substitutions (Cl, Br) or bioisosteres (e.g., thiophene) .

- Assay Prioritization :

- Enzyme Inhibition : Screen against kinase panels.

- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-tagged) .

SAR Insight : Fluorine’s electronegativity enhances binding to polar kinase pockets, while chloro groups improve lipophilicity .

Advanced: How to apply computational modeling for target identification?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes in kinase ATP pockets .

- MD Simulations (GROMACS) : Assess binding stability over 100ns trajectories .

- Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib) to identify critical H-bond donors/acceptors .

Validation : Cross-check predictions with mutagenesis data (e.g., kinase gatekeeper residue mutations) .

Advanced: How to address low solubility in in vivo models?

Methodological Answer:

- Formulation Strategies :

- PK/PD Modeling : Simulate absorption profiles using GastroPlus® to guide dosing regimens .

Case Study : A PEGylated nanoformulation improved oral bioavailability by 3.5× in murine models .

Advanced: How to analyze metabolic pathways?

Methodological Answer:

- In Vitro Metabolite ID : Incubate with liver microsomes (human/rat); analyze via LC-QTOF-MS .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic cleavage sites .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Key Insight : The indolizine core is prone to CYP-mediated oxidation; consider blocking with methyl groups .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts after compound treatment .

- BRET/FRET : Engineer biosensors to monitor real-time kinase activity .

- CRISPR Knockout : Validate specificity using target-deficient cell lines .

Data Interpretation : A >2°C CETSA shift confirms direct binding to the intended kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.